1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene
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Overview
Description
The compound “1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The diphenylmethyl group attached to the piperazine ring could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperazine derivatives can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Chemical Synthesis and Structural Analysis
One major area of application involves the synthesis and structural analysis of derivatives related to this compound. For instance, studies have focused on the synthesis of azo dyes derived from benzene sulfonamide intermediates, revealing how the sulfonamide substituted bridged groups between two benzene rings influence the properties of the derived azo dyes (Limin et al., 2008). These findings are critical for the development of new dyes with specific applications in textiles and materials science.
Polymeric Materials
Research has also extended into the synthesis of novel polymeric materials incorporating sulfonamide groups. For example, fully aromatic poly(arylene ether sulfone)s containing triazine groups have been synthesized to study their solubility, thermal, and mechanical properties (Tigelaar et al., 2009). These materials exhibit high thermal stability and are investigated for applications such as proton exchange membranes, showcasing the potential of sulfonamide derivatives in advanced material applications.
Antimicrobial Activity
The antimicrobial potential of sulfonamide derivatives has been explored in several studies. For instance, microwave-assisted synthesis of new sulfonyl hydrazones incorporating piperidine derivatives has shown promising antioxidant and anticholinesterase activities (Karaman et al., 2016). These activities suggest potential therapeutic applications in treating oxidative stress-related diseases and neurological disorders.
Drug Discovery
In the context of drug discovery, compounds featuring the sulfonamide group have been evaluated for their therapeutic potentials, such as in the development of adenosine A2B receptor antagonists (Borrmann et al., 2009). Such studies are crucial for identifying new candidates for the treatment of various diseases, including cancer and cardiovascular disorders.
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine derivatives have been reported to interact with their targets through various mechanisms, including cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biological pathways due to their wide range of biological and pharmaceutical activity .
Result of Action
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
1-benzhydryl-4-(4-chlorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2S/c24-21-11-13-22(14-12-21)29(27,28)26-17-15-25(16-18-26)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANCIPHJHVIELA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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